

Diacetoxy-6-gingerdiol CAS number and chemical information

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Compound of Interest

Compound Name: *Diacetoxy-6-gingerdiol*

Cat. No.: *B1588459*

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In-Depth Technical Guide to Diacetoxy-6-gingerdiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetoxy-6-gingerdiol, a diarylheptanoid derived from the rhizomes of *Zingiber officinale* Roscoe (ginger), has garnered significant interest within the scientific community for its notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the chemical information, experimental protocols, and biological activities of **Diacetoxy-6-gingerdiol**, with a particular focus on its modulation of the NLRP3 inflammasome and Nrf2/HO-1 signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Information

Diacetoxy-6-gingerdiol, also known by its IUPAC name [3-acetyloxy-1-(4-hydroxy-3-methoxyphenyl)decan-5-yl] acetate, is a key bioactive compound found in ginger.^{[1][2][3][4][5][6]}

Table 1: Chemical and Physical Properties of **Diacetoxy-6-gingerdiol**

Property	Value	Reference(s)
CAS Number	143615-75-2	[2][4][6]
Molecular Formula	C ₂₁ H ₃₂ O ₆	[2][4]
Molecular Weight	380.48 g/mol	[2][4]
Appearance	Oil	[3]
Purity	>98% (by HPLC)	[3][7]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[3]
Storage	Store at -20°C, sealed and away from moisture.	[2][4]

Experimental Protocols

Isolation of Diacetoxy-6-gingerdiol from *Zingiber officinale*

Diacetoxy-6-gingerdiol is naturally present in the rhizomes of ginger and can be isolated through chromatographic techniques.[2][3][6]

Protocol:

- Extraction: The dried and powdered rhizomes of *Zingiber officinale* are extracted with dichloromethane.[2][6]
- Fractionation: The crude extract is subjected to column chromatography on silica gel.
- Purification: Further purification is achieved using various chromatographic methods such as Sephadex LH-20, ODS (Octadecylsilane), and MCI (Mitsubishi Chemical Industries) gel column chromatography to yield pure **Diacetoxy-6-gingerdiol**. [3] The purity of the isolated compound is then confirmed by High-Performance Liquid Chromatography (HPLC) and its structure elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR). [3][8]

Chemical Synthesis of Diacetoxy-6-gingerdiol

While isolation from its natural source is common, a stereoselective synthesis of (+)-[6]-gingerdiol, the precursor to **Diacetoxy-6-gingerdiol**, has been reported starting from vanillin. The diacetoxy derivative can then be obtained through acetylation.[9]

Key Synthetic Steps for (+)-[6]-gingerdiol:

- Mouroka allylation
- Diastereoselective iodine-induced electrophilic cyclization
- Ring-opening of an epoxide[9]

Acetylation of the resulting[6]-gingerdiol with acetic anhydride in pyridine yields **Diacetoxy-6-gingerdiol**.

Biological Assays

The cytotoxic effects of **Diacetoxy-6-gingerdiol** can be assessed using a CCK-8 (Cell Counting Kit-8) assay. For instance, in studies with nucleus pulposus cells (NPCs), cells are treated with varying concentrations of **Diacetoxy-6-gingerdiol** (e.g., 0-100 nM) for 24 to 48 hours, and cell viability is measured spectrophotometrically.[5]

The antioxidant potential of **Diacetoxy-6-gingerdiol** can be evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The discoloration of the DPPH solution is measured spectrophotometrically, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[10]

Biological Activity and Mechanisms of Action

Diacetoxy-6-gingerdiol exhibits significant anti-inflammatory and antioxidant activities, primarily through its interaction with key cellular signaling pathways.[1][5]

Table 2: Biological Activities of **Diacetoxy-6-gingerdiol**

Activity	Cell Line/Model	Observed Effect	Concentration	Reference(s)
Anti-inflammatory	Nucleus Pulposus Cells (NPCs)	Inhibition of IL-1 β -mediated NLRP3 inflammasome pathway	0.5, 1 nM	[1]
Antioxidant	-	-	-	[5]
Cytoprotective	Nucleus Pulposus Cells (NPCs)	Protects the extracellular matrix and ameliorates intervertebral disc degeneration	0.5, 1 nM	[1]
Cytotoxicity	HT-29 human colon cancer cells	Stronger cytotoxicity than[6]-gingerol	-	[8]

Inhibition of the NLRP3 Inflammasome Pathway

Diacetoxy-6-gingerdiol has been shown to be a potent inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β).[11] By inhibiting this pathway, **Diacetoxy-6-gingerdiol** effectively reduces inflammation.[1]

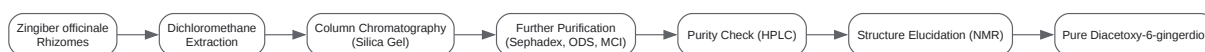
Activation of the Nrf2/HO-1 Signaling Pathway

Diacetoxy-6-gingerdiol can also exert its protective effects by activating the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including HO-1.[12][13] Upon activation, Nrf2 translocates to the nucleus

and binds to the antioxidant response element (ARE), leading to the transcription of these protective genes.[12][13] This mechanism contributes to the antioxidant and anti-inflammatory properties of **Diacetoxy-6-gingerdiol**.[5]

Visualizations

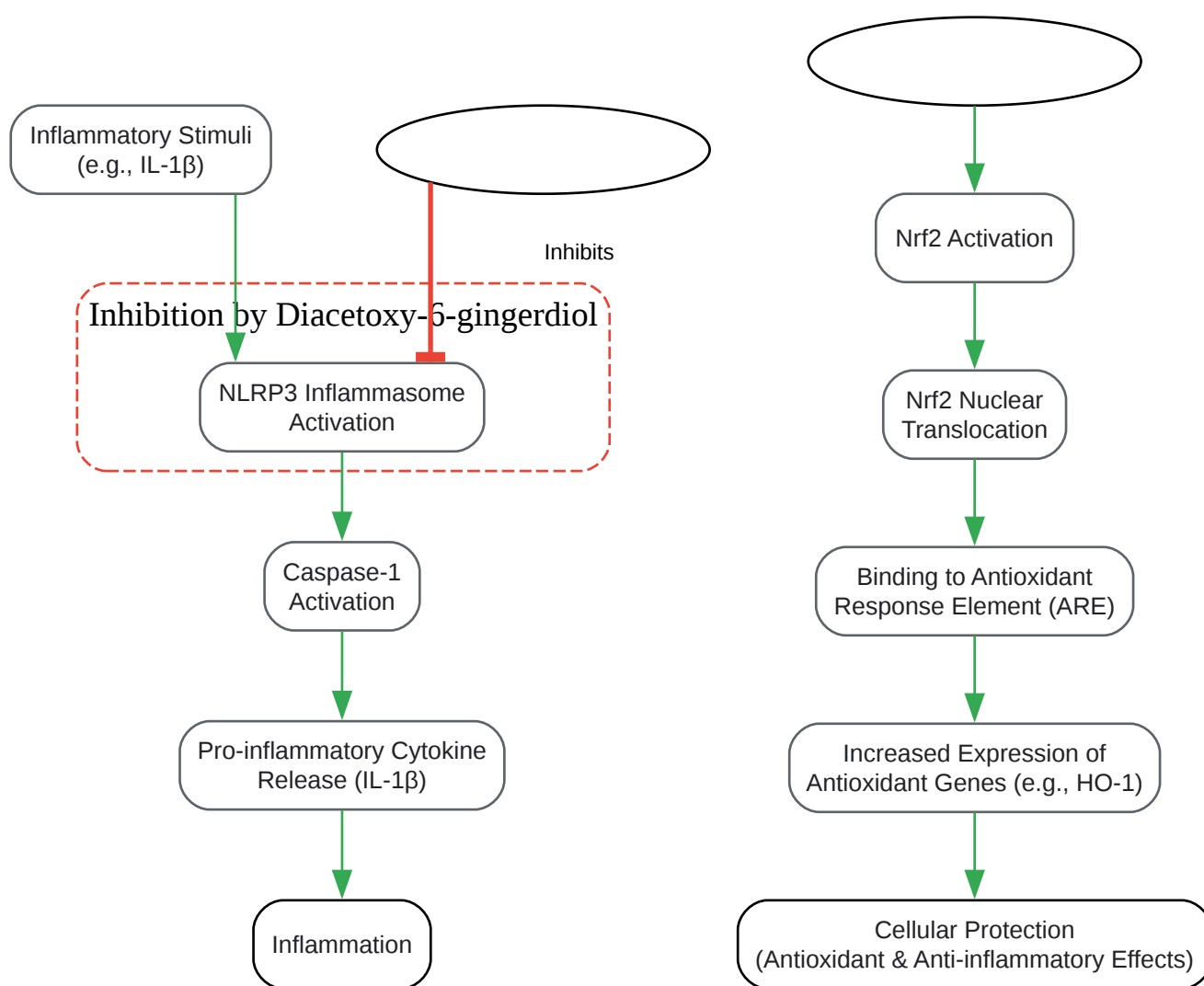
Experimental Workflow



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Caption: Workflow for the isolation and characterization of **Diacetoxy-6-gingerdiol**.

Signaling Pathways



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